molecular formula C13H17NO3 B609909 Pentylone CAS No. 698963-77-8

Pentylone

Cat. No.: B609909
CAS No.: 698963-77-8
M. Wt: 235.28 g/mol
InChI Key: DFMLULIEUUXXSA-UHFFFAOYSA-N

Description

  • Mechanism of Action

    Target of Action

    Pentylone, also known as bk-Methyl-K, primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.

    Mode of Action

    This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means it inhibits the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .

    Biochemical Pathways

    It is known that the compound’s interaction with its targets can lead to an overexpression of immediate-early genes (iegs), such as arc and c-fos in the dorsal striatum (ds) and ventral striatum (vs), as well as bdnf in the medial prefrontal cortex (mpfc) . These genes are often used as markers of neuronal activity.

    Pharmacokinetics

    Like other synthetic cathinones, it is likely that this compound is absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

    Result of Action

    The increased concentration of neurotransmitters in the synaptic cleft due to the action of this compound can lead to a range of effects at the molecular and cellular level. These include increased neuronal activity, changes in gene expression, and potential neurotoxic effects .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the illicit drug market is continually evolving, with constant modifications to the chemical structure of synthetic cathinones like this compound . These modifications can alter the compound’s potency, duration of action, and side effect profile. Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the effects of this compound .

    Biochemical Analysis

    Biochemical Properties

    Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it interacts with the transporters of these neurotransmitters, blocking their reuptake into the neuron and thus increasing their concentration in the synaptic cleft .

    Cellular Effects

    The increased concentration of these neurotransmitters in the synaptic cleft due to the action of this compound can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting gene expression and cellular metabolism .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by binding to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors on the postsynaptic neuron, leading to changes in cellular function .

    Temporal Effects in Laboratory Settings

    Given its mechanism of action, it is likely that its effects would be relatively short-lived, as the neurotransmitters it affects are typically rapidly metabolized and their transporters recycled .

    Dosage Effects in Animal Models

    Like other stimulants, it is likely that its effects would be dose-dependent, with higher doses potentially leading to toxic or adverse effects .

    Metabolic Pathways

    Given its structure and mechanism of action, it is likely that it would be metabolized by enzymes in the liver, potentially leading to a variety of metabolites .

    Transport and Distribution

    Given its lipophilic nature, it is likely that it would be able to cross cell membranes and distribute throughout the body .

    Subcellular Localization

    Given its mechanism of action, it is likely that it would be found in areas of the cell where the transporters it affects are located, such as the presynaptic neuron .

    Preparation Methods

  • Chemical Reactions Analysis

    • Pentylone may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified due to limited available data.
    • The major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • Pentylone’s applications span several fields:

        Chemistry: It serves as a valuable research compound for studying substituted cathinones.

        Biology: Researchers explore its effects on neurotransmitter systems and cellular processes.

        Medicine: Although not approved for medical use, this compound’s pharmacological properties are of interest.

  • Comparison with Similar Compounds

    • Pentylone shares similarities with other cathinones, such as α-PVP, dithis compound, and N-ethylthis compound.
    • Its uniqueness lies in its specific chemical structure and pharmacological effects.

    Properties

    IUPAC Name

    1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DFMLULIEUUXXSA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H17NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401014183
    Record name Pentylone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401014183
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    235.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    698963-77-8
    Record name Pentylone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=698963-77-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Pentylone
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Pentylone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401014183
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PENTYLONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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